

Comparative Biological Profile: 5-Chloroisoquinolin-3-amine vs. 5-Chloroisoquinoline

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Compound of Interest

Compound Name: 5-Chloroisoquinolin-3-amine

CAS No.: 1221974-27-1

Cat. No.: B2821342

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Executive Summary

This technical guide provides a high-resolution comparative analysis of 5-chloroisoquinoline (5-CIQ) and its functionalized derivative, **5-chloroisoquinolin-3-amine** (5-CIQ-3-NH₂). While structurally related by a single amino substitution, these two compounds occupy distinct pharmacological niches.

- 5-Chloroisoquinoline acts primarily as a SARM1 NADase inhibitor via a unique base-exchange mechanism, functioning as a "prodrug" that is ribosylated in situ.^[1]
- **5-Chloroisoquinolin-3-amine** serves as a Type I ATP-competitive kinase inhibitor scaffold, where the C3-amine functions as a critical hydrogen bond donor/acceptor for the hinge region of kinases such as DYRK1A and LRRK2.

Part 1: Physicochemical & Structural Divergence

The introduction of the amino group at the C3 position fundamentally alters the electronic landscape and solubility profile of the isoquinoline core.

Table 1: Comparative Physicochemical Profile

Property	5-Chloroisoquinoline (5-CIQ)	5-Chloroisoquinolin-3-amine (5-CIQ-3-NH ₂)
CAS Number	5430-45-5	1221974-27-1
Molecular Weight	163.60 g/mol	178.62 g/mol
Primary Pharmacophore	Hydrophobic Scaffold / NAD ⁺ Mimic	Hinge-Binding Motif (Donor-Acceptor)
Basicity (pKa)	~5.1 (Pyridine-like nitrogen)	~5.5–6.0 (Increased by C3-NH ₂ donation)
Lipophilicity (cLogP)	~2.8 (High membrane permeability)	~2.1 (Improved aqueous solubility)
Key Interactions	Halogen bonding (Cl), Hydrophobic packing	Hydrogen bonding (NH ₂), Halogen bonding (Cl)

Part 2: Biological Mechanisms of Action[3]

The divergence in biological activity is driven by the specific binding modes enabled by the C3-substituent.

5-Chloroisoquinoline: SARM1 Base Exchange

Target: SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing protein 1).[1][2]

[3] Mechanism: 5-CIQ does not merely bind to the enzyme; it acts as a substrate in a base-exchange reaction. SARM1 cleaves the nicotinamide moiety from NAD⁺ and replaces it with 5-CIQ.

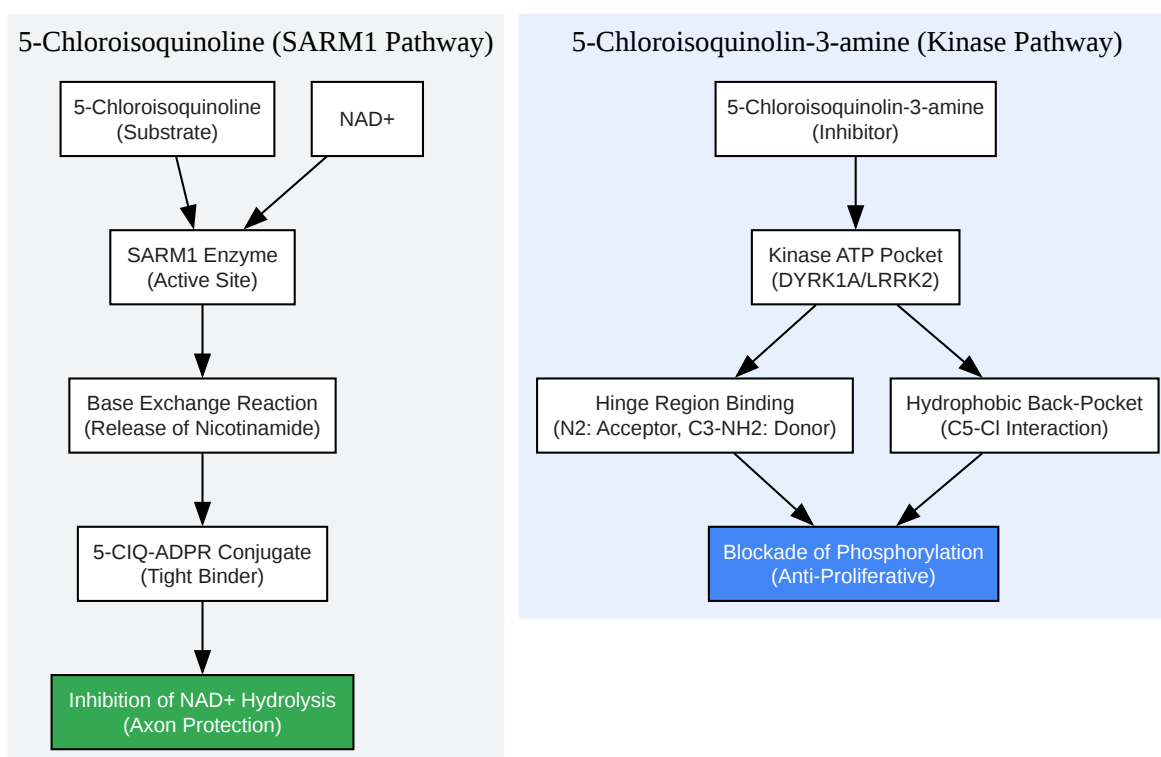
- Result: Formation of a 5-CIQ-ADPR (ADP-ribose) conjugate. This conjugate binds tightly to the active site, preventing further NAD⁺ hydrolysis and halting axon degeneration.

5-Chloroisoquinolin-3-amine: Kinase Hinge Binding

Targets: DYRK1A, LRRK2, CLK1. Mechanism: The compound functions as an ATP-competitive inhibitor.

- **Hinge Interaction:** The isoquinoline nitrogen (N2) acts as an H-bond acceptor, while the exocyclic amine (C3-NH2) acts as an H-bond donor. This "Donor-Acceptor" motif is essential for binding to the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu/Leu residues).
- **Selectivity:** The C5-chlorine atom often occupies a hydrophobic back-pocket (Gatekeeper region), enhancing selectivity against other kinases.

Visualization: Mechanistic Pathways



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Figure 1: Mechanistic divergence between the base-exchange activation of 5-CIQ and the ATP-competitive inhibition of 5-CIQ-3-NH₂.

Part 3: Synthetic Protocols

The synthesis of these compounds requires distinct strategies. 5-CIQ is typically accessed via diazonium chemistry, whereas the 3-amine derivative requires ring-closure chemistry to establish the amino-isoquinoline core.

Protocol A: Synthesis of 5-Chloroisoquinoline (Sandmeyer Route)

Principle: Conversion of 5-aminoisoquinoline to the diazonium salt followed by chlorination.

- **Diazotization:** Dissolve 5-aminoisoquinoline (1.0 eq) in concentrated HCl at 0°C. Dropwise add NaNO₂ (1.2 eq) in water, maintaining temperature <5°C. Stir for 30 min.
- **Sandmeyer Displacement:** Transfer the diazonium solution into a suspension of CuCl (1.5 eq) in concentrated HCl at 0°C.
- **Workup:** Allow to warm to room temperature (evolution of N₂ gas). Neutralize with NaOH (aq) to pH 8-9. Extract with Dichloromethane (DCM).
- **Purification:** Flash chromatography (Hexane/EtOAc).
 - Yield: Typically 60-75%.
 - Key QC: ¹H NMR (Loss of NH₂ broad singlet, deshielding of C5 proton).

Protocol B: Synthesis of 5-Chloroisoquinolin-3-amine (Cyclization Route)

Principle: Pomeranz-Fritsch type cyclization of a benzyl-acetimidamide precursor. This avoids the difficult nitration/reduction of pre-formed isoquinolines.

Reagents: N-(4-bromo-3-chlorobenzyl)-2,2-diethoxyacetimidamide, Sulfuric Acid (H₂SO₄).^{[4][5]}

- Cyclization: Charge a flask with N-(4-bromo-3-chlorobenzyl)-2,2-diethoxyacetimidamide (1.0 eq).
- Acid Treatment: Add concentrated H₂SO₄ (5-10 volumes) carefully.
- Reaction: Stir the mixture at 40°C for 12–16 hours. (Monitor by LCMS for ring closure).
- Precipitation: Pour the reaction mixture onto crushed ice. Adjust pH to ~9 using Ammonium Hydroxide (NH₄OH).[5]
- Isolation: Filter the resulting precipitate. Wash with water and cold ether.
- Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).
 - Note: This route specifically yields the 3-amino substituted core efficiently.

Part 4: Experimental Validation Assays

SARM1 NADase Activity Assay (For 5-CIQ)

- Objective: Measure the inhibition of NAD⁺ cleavage.
- Reagents: Recombinant SARM1 (SAM-TIR domains), NAD⁺, PC6 (fluorogenic NAD⁺ analog).
- Protocol:
 - Incubate SARM1 (10-50 nM) with 5-CIQ (serial dilutions) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl) for 15 mins.
 - Initiate reaction by adding NAD⁺ (50 μM) mixed with PC6 tracer.
 - Monitor fluorescence (Ex 300nm / Em 410nm) over 60 mins.
 - Data Analysis: Plot slope of fluorescence vs. log[Inhibitor] to determine IC₅₀.

Kinase IC₅₀ Assay (For 5-CIQ-3-NH₂)

- Objective: Determine potency against DYRK1A or LRRK2.

- Method: ADP-Glo™ or 33P-ATP Radiometric Assay.
- Protocol:
 - Prepare 3x Enzyme solution (DYRK1A) in Kinase Buffer.
 - Add 5-ClQ-3-NH2 (dissolved in DMSO) to wells.
 - Add ATP/Substrate mix (e.g., peptide substrate).
 - Incubate at RT for 60 mins.
 - Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).
 - Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).
 - Read: Luminescence.

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